molecular formula C19H15Cl2NO2S2 B2768454 (5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 299909-27-6

(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2768454
CAS RN: 299909-27-6
M. Wt: 424.35
InChI Key: VWMYBPDTPQQFEC-RQZCQDPDSA-N
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Description

(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15Cl2NO2S2 and its molecular weight is 424.35. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Thiazolidinedione derivatives, including compounds similar to the one , have been investigated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. The studies have shown that these inhibitors are effective and their efficiency increases with concentration. They act as mixed-type inhibitors and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. This application is particularly relevant in chemical engineering and materials science (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Agents

  • Compounds related to the one mentioned have been synthesized and tested for their antimicrobial properties. For instance, the synthesis of formazans from a Mannich base of a similar thiadiazole compound showed moderate activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Activity

  • Derivatives of thiazolidin-4-one, similar to the compound , have been synthesized and evaluated for their potential as anticancer agents. Studies indicate that these compounds exhibit concentration-dependent inhibitory effects on cancer cell lines, such as breast carcinoma cells. This highlights their potential in cancer research and treatment development (Gomha, Salah, & Abdelhamid, 2015).

Synthesis of Novel Derivatives

  • Research has also been conducted on the synthesis of novel derivatives of thiazolidinediones, exploring their chemical properties and potential applications. These derivatives have shown various biological activities, suggesting their potential in the development of new pharmacological agents (Patel, Gor, Patel, Shah, & Maninagar, 2013).

properties

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2S2/c1-2-22-18(23)17(26-19(22)25)9-12-3-7-15(8-4-12)24-11-13-5-6-14(20)10-16(13)21/h3-10H,2,11H2,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMYBPDTPQQFEC-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

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